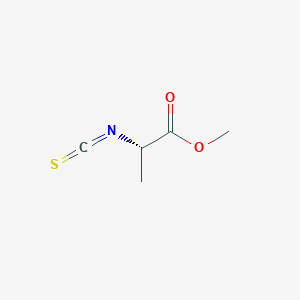

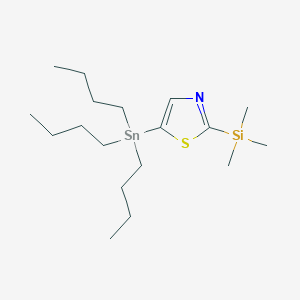

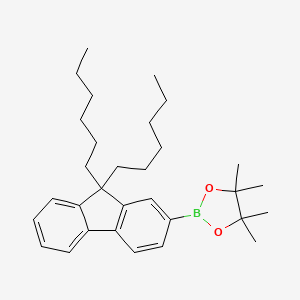

![molecular formula C12H10N4S B3120500 6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione CAS No. 264606-78-2](/img/structure/B3120500.png)

6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione

Overview

Description

Imidazopyridine, which is a part of the compound you mentioned, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compounds with significantly improved potency .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The reactions of imidazo[1,2-a]pyridines were monitored by thin layer chromatography (TLC) using silica gel GF254 . The inhibitory activity of some compounds was better than those shown by metronidazole .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines vary depending on the substituents at the C2 and C6 positions . For example, one compound was reported as an off-white solid, with a melting point of 70–75°C .Scientific Research Applications

Synthesis Techniques Imidazo[1,2-a]pyrimidines, including the specific compound 6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione, can be synthesized through various methods. For instance, the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens like bromine or iodine leads to the formation of substituted imidazo[1,2-a]pyrimidines (Kochergin et al., 2000). Additionally, a regiospecific synthesis approach can yield 3-substituted imidazo[1,2-a]pyrimidines in one pot with significant yields (Katritzky et al., 2003).

Structural and Molecular Analysis Compounds with imidazo[1,2-a]pyrimidine structure, including derivatives, have been subjected to structural and molecular analysis. For instance, the synthesis of certain imidazo[1,2-a]pyrimidine compounds involved cyclization processes, and their structures were characterized by methods like 1H NMR and IR (Liu, 2013). Moreover, reactions involving substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione led to the formation of substituted methylthio-imidazoles and -pyrimidines, with structures confirmed by single-crystal X-ray diffraction analyses (Ma et al., 2016).

Chemical Detoxification Applications Imidazo[1,2-a]pyrimidine derivatives have also been explored for their potential in chemical detoxification. For instance, selenoester derivatives of imidazo[1,2-a]pyrimidine were synthesized and demonstrated potential in the treatment of HgCl2 induced toxicity, as evidenced by the formation of mercury–selenium complexes (Sharma et al., 2018).

Safety and Hazards

Future Directions

The World Health Organization has taken the initiative to develop new TB drugs. Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future research will likely focus on the development of new compounds based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Properties

IUPAC Name |

6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-11(9-5-6-13-12(17)15-9)16-7-3-2-4-10(16)14-8/h2-7H,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIYNECIGZSIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C3=CC=NC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333677 | |

| Record name | 6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

264606-78-2 | |

| Record name | 6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.